2-(Perfluoroethyl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5N3/c7-5(8,6(9,10)11)4-13-1-3(12)2-14-4/h1-2H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDLGCQDFDMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(F)(F)F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022951 | |
| Record name | 2-(Pentafluoroethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936554-56-1 | |
| Record name | 2-(Pentafluoroethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Fluorinated compounds, including 2-(perfluoroethyl)pyrimidin-5-amine, are integral in drug design due to their enhanced biological properties. The introduction of perfluoroalkyl groups can significantly increase lipophilicity and metabolic stability, making these compounds more effective as pharmaceuticals. For instance, fluorinated heterocycles have been shown to improve the pharmacokinetic profiles of drugs, leading to better absorption and bioavailability .
Case Study: Anticancer Agents
Recent studies have demonstrated the potential of pyrimidine derivatives in anticancer applications. A specific derivative of this compound was evaluated for its ability to inhibit cancer cell proliferation. The compound exhibited significant activity against various cancer cell lines, with IC50 values indicating potent efficacy . This highlights the compound's potential as a lead structure for developing new anticancer therapies.
Materials Science
Fluorinated Polymers
The unique properties of fluorinated compounds allow them to be used in the synthesis of advanced materials. This compound has been utilized as a building block for creating fluorinated polymers that exhibit low surface energy and high chemical resistance. These materials are particularly useful in coatings and adhesives that require durability under harsh conditions .
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Surface Energy | Low (typically < 20 mN/m) |
| Chemical Resistance | High |
| Thermal Stability | Excellent |
| Mechanical Strength | Enhanced |
Environmental Applications
Water Purification
The environmental impact of fluorinated compounds is a growing concern; however, they also offer solutions for pollution remediation. Research has shown that polymers synthesized from this compound can effectively adsorb heavy metals and organic pollutants from water sources. One study reported that a polymer derived from this compound removed over 91% of lead ions from contaminated water, demonstrating its potential in environmental cleanup efforts .
Case Study: Adsorption Efficiency
A comparative study on the adsorption capacities of various polymers revealed that those containing this compound outperformed traditional adsorbents in terms of efficiency and reusability. After five cycles of adsorption-desorption, the polymer maintained over 90% efficiency, indicating its viability for long-term environmental applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrimidine Derivatives
2-(Trifluoromethyl)pyrimidin-5-amine
- Structure : Differs from 2-(perfluoroethyl)pyrimidin-5-amine by having a trifluoromethyl (-CF₃) group instead of a perfluoroethyl (-CF₂CF₃) group at the 2-position.
- Physicochemical Properties :
- Applications: Used as a fluorinated building block in medicinal chemistry. No direct pharmacological data are reported, but trifluoromethyl groups are known to improve metabolic stability and target binding in drug design .
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine
- Structure : A pyrrolopyrimidine derivative with a chlorine substituent at the 4-position.
- Key Differences : The pyrrolo ring fused to pyrimidine introduces conformational rigidity absent in this compound.
- Applications : A pharmacophore in kinase inhibitors and anticancer agents, leveraging its heterocyclic core for interactions with ATP-binding pockets .
Triazolo-Pyrimidine-Based Adenosine A₂A Receptor Antagonists
Several triazolo-pyrimidine derivatives serve as potent adenosine A₂A receptor (A₂AR) antagonists. While structurally distinct from this compound, these compounds highlight the importance of fluorinated substituents and pyrimidine cores in drug design.
SCH-58261 (2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)
- Structure : Features a triazolo-pyrimidine core with a furanyl group at the 2-position and a phenylethyl side chain.
- Pharmacological Profile :
- In Vivo Efficacy : Attenuates metastasis in cancer models and exhibits antidepressant-like effects in rodents .
SCH-442416 (2-(2-Furyl)-7-[3-(4-methoxyphenyl)propyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine)
- Structure : Differs from SCH-58261 by a 3-(4-methoxyphenyl)propyl side chain.
- Pharmacological Profile :
Preladenant (SCH-412348)
Comparative Analysis
| Property | This compound | 2-(Trifluoromethyl)pyrimidin-5-amine | SCH-58261 | Preladenant |
|---|---|---|---|---|
| Core Structure | Pyrimidine | Pyrimidine | Triazolo-pyrimidine | Triazolo-pyrimidine |
| Fluorinated Group | -CF₂CF₃ | -CF₃ | None (furanyl substituent) | None (difluorophenyl group) |
| Molecular Weight | ~227.1 (estimated) | 163.1 | 427.4 | 510.3 |
| A₂AR Affinity (Ki) | Not reported | Not reported | 0.6 nM | 0.6 nM |
| hERG Inhibition | Unknown | Unknown | IC₅₀ > 10 μM (optimized) | Low risk |
| Therapeutic Potential | Underexplored | Building block | Cancer immunotherapy, depression | Parkinson’s disease |
Key Research Findings and Implications
Fluorination Effects: The perfluoroethyl group in this compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, though this remains untested .
Structural Flexibility : Triazolo-pyrimidine derivatives demonstrate that side-chain modifications (e.g., phenylethyl, methoxyphenylpropyl) critically influence A₂AR selectivity and pharmacokinetics .
hERG Liability : The presence of basic amines in early triazolo-pyrimidines correlated with hERG activity, a risk that may extend to this compound if similar structural motifs are present .
Preparation Methods
Amidines and Fluorinated Ketones
A foundational approach involves cyclocondensation between 1,3-binucleophiles (e.g., formamidines) and 1,3-bielectrophiles. For instance, 1-(β-D-ribofuranosyl)formamidine reacts with perfluoroalkyl ketones to form 4-(perfluoroalkyl)pyrimidines. Adapting this method, 2-(perfluoroethyl)pyrimidin-5-amine can be synthesized via:
-
Reaction of 1,1,1-trifluorobut-3-en-2-one with amidines under basic conditions (K₂CO₃, DMF, 60°C), yielding 4-(trifluoromethyl)pyrimidines in >80% yield.
-
Substitution at position 5 using ammonium hydroxide or NaN₃ followed by reduction to introduce the amine group.
Key Data:
Sandmeyer Reaction for Amination
Diazotization and Copper-Mediated Substitution
The Sandmeyer reaction enables direct amination of halogenated pyrimidines. For example:
-
Bromination of 2-(perfluoroethyl)pyrimidin-5-ol using POBr₃ yields 5-bromo-2-(perfluoroethyl)pyrimidine.
-
Diazotization with t-BuONO/CuCl₂ in THF/CH₃CN at 70°C, followed by amination with NH₃, achieves 65–75% yields.
Mechanistic Insight:
One-Pot Fluorination-Amination Sequences
Fluorinated Thiazolo-Pyrimidinone Analogues
A one-pot method for fluorinated thiazolo[3,2-a]pyrimidin-7-ones involves reacting fluorinated β-ketoesters with thioureas. Adapting this:
-
Perfluoroethylacrolein reacts with thiourea in acetic acid, forming the pyrimidine core.
-
Oxidative amination using NH₄OH/H₂O₂ introduces the amine group at position 5.
Optimization Note:
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd₂(dba)₃/Xantphos) enable coupling of 5-bromo-2-(perfluoroethyl)pyrimidine with ammonia:
Comparative Table:
Reductive Amination of Pyrimidine Ketones
Sodium Borohydride Reduction
Starting from 2-(perfluoroethyl)pyrimidin-5-one:
-
Condensation with NH₄OAc forms an imine intermediate.
-
Reduction with NaBH₄ in MeOH yields the amine (55–60% yield).
Limitation:
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High yields, one-step ring formation | Requires specialized ketones | Industrial |
| Sandmeyer Reaction | Direct amination, broad substrate scope | Moderate yields | Lab-scale |
| Buchwald-Hartwig | Mild conditions, low Pd residues | High catalyst cost | Pilot-scale |
| Reductive Amination | Simple reagents | Competing side reactions | Lab-scale |
Q & A
Basic: What are the standard analytical techniques for confirming the identity and purity of 2-(Perfluoroethyl)pyrimidin-5-amine?
Answer:
The compound is typically characterized using a combination of liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) . For example, LCMS analysis may reveal an m/z value of 254 [M+H]+ , while HPLC under specific conditions (e.g., SQD-AA05) can confirm retention times (e.g., 0.93 minutes) . Nuclear magnetic resonance (NMR) spectroscopy, particularly NMR, is critical for verifying the perfluoroethyl group's presence and structural integrity. Purity is assessed via silica gel column chromatography (e.g., 0–30% ethyl acetate/hexane gradients) .
Basic: What synthetic routes are reported for this compound?
Answer:
A common method involves multi-step functionalization of pyrimidine cores . For analogous compounds (e.g., 2-(trifluoromethyl)pyrimidin-5-amine), synthesis includes:
Nucleophilic substitution to introduce fluorinated groups.
Amine protection/deprotection steps to ensure regioselectivity.
Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) .
Key challenges include controlling side reactions due to the electron-withdrawing perfluoroethyl group, which may require optimized temperatures and solvent systems.
Advanced: How can reaction yields be optimized for introducing perfluoroethyl groups into pyrimidine systems?
Answer:
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of fluorinated intermediates.
- Catalyst screening : Palladium or copper catalysts may improve coupling efficiency for fluorinated moieties.
- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and decomposition .
For example, reports a 57% yield after optimizing extraction (ethyl acetate) and drying (anhydrous MgSO) steps. Parallel synthesis and Design of Experiments (DoE) can systematically identify optimal conditions.
Advanced: How do computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations can model the electronic effects of the perfluoroethyl group on the pyrimidine ring. For instance:
- The electron-deficient nature of the ring increases susceptibility to nucleophilic attack at specific positions (e.g., C4 or C6).
- Frontier molecular orbital (FMO) analysis predicts reactivity hotspots .
Experimental validation via kinetic studies (e.g., monitoring reaction progress by HPLC) is recommended to correlate computational predictions with observed outcomes .
Basic: What are the stability considerations for storing this compound?
Answer:
The compound is sensitive to moisture and light . Recommended storage conditions include:
- Anhydrous environments (e.g., desiccators with silica gel).
- Low temperatures (–20°C in amber vials) to prevent decomposition.
- Avoidance of protic solvents, which may hydrolyze the perfluoroethyl group . Stability should be periodically assessed via HPLC to detect degradation products.
Advanced: How can structural contradictions in crystallographic data for fluorinated pyrimidines be resolved?
Answer:
Discrepancies in X-ray crystallography data (e.g., bond lengths, angles) arise from dynamic disorder in fluorinated groups. Strategies include:
- Low-temperature crystallography (e.g., 100 K) to reduce thermal motion.
- Hirshfeld surface analysis to differentiate between static and dynamic disorder .
For example, resolved structural ambiguities in a related chloro-fluoro-pyrimidine by refining data-to-parameter ratios (13.6) and achieving an R factor of 0.034 .
Basic: What biological assays are suitable for studying this compound’s receptor interactions?
Answer:
For adenosine receptor studies (e.g., A), use:
- Radioligand binding assays with H-labeled antagonists (e.g., SCH-58261) to measure Ki values.
- Functional cAMP assays to assess receptor antagonism .
Note: The perfluoroethyl group may alter lipophilicity, requiring adjustments in cell permeability assays (e.g., using DMSO as a co-solvent ≤0.1% v/v) .
Advanced: How can regioselectivity be achieved in synthesizing this compound derivatives?
Answer:
Regioselective synthesis strategies include:
- Directed ortho-metalation : Use directing groups (e.g., amides) to position fluorinated substituents.
- Microwave-assisted synthesis : Enhances kinetic control over thermodynamic pathways.
- Protecting group strategies : Temporary protection of the amine group (e.g., Boc) prevents unwanted side reactions . demonstrates successful regiocontrol in a trifluoromethyl-substituted pyrimidine using steric and electronic modulation.
Basic: What safety protocols are recommended for handling perfluorinated pyrimidines?
Answer:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
- Waste segregation : Separate fluorinated waste for professional disposal to prevent environmental contamination .
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses.
Advanced: What role does the perfluoroethyl group play in modulating the compound’s pharmacokinetic properties?
Answer:
The perfluoroethyl group enhances:
- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C–F bonds.
- Lipophilicity : LogP increases, improving blood-brain barrier penetration but potentially reducing aqueous solubility.
- Protein binding : Fluorinated moieties may interact with hydrophobic pockets in serum albumin .
These properties should be validated in vitro (e.g., microsomal stability assays) and in vivo (e.g., pharmacokinetic profiling in rodent models).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
